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Compound of Interest

Compound Name: 4-(Z-Amino)-1-butanol

Cat. No.: B096056

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-amino-1-butanol (CAS No. 13325-10-5), a versatile alkanolamine with applications in
chemical synthesis and as a precursor to the neurotransmitter y-aminobutyric acid (GABA).[1]
This document is intended for researchers, scientists, and drug development professionals,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The causality behind experimental choices and the interpretation of
the spectral data are emphasized to ensure a thorough understanding of the molecule's
structural confirmation.

Note on Nomenclature: The initial topic requested information on "4-(Z-Amino)-1-butanol.”
This nomenclature typically refers to a benzyl-protected amine, a different chemical entity (CAS
17996-13-3).[2][3] This guide focuses on the more fundamental, unprotected compound, 4-
amino-1-butanol, for which a wealth of spectroscopic data is publicly available.

Molecular Structure and Spectroscopic Overview

4-Amino-1-butanol is a primary alcohol and a primary amine, with the chemical formula
C4H11NO.[4] Its structure presents distinct spectroscopic features that can be unequivocally
identified through a combination of analytical techniques. This guide will delve into the *H NMR,
13C NMR, IR, and MS spectra to provide a complete structural elucidation.

HO-CH2-CH2-CH2-CH2-NH2 HO(a)-CH2(b)-CHz2(c)-CHz2(d)-NH2(e)
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Caption: *H NMR Assignments for 4-Amino-1-butanol.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: **C NMR Spectroscopy

Objective: To obtain a proton-decoupled 3C NMR spectrum of 4-amino-1-butanol.

Procedure: The sample preparation and instrumentation are the same as for *H NMR. The
spectrometer is tuned to the 13C frequency, and a proton-decoupled pulse sequence is used to
simplify the spectrum by removing C-H coupling.

3C NMR Data and Interpretation

Table 2: 13C NMR Spectroscopic Data for 4-Amino-1-butanol

Chemical Shift (ppm) Assignment
~62.5 -CH2-OH (a)
~42.0 -CH2-NH:z (d)
~32.5 -CH2-CH2-OH (b)
~28.0 -CH2-CH2-NH:2 (c)

Note: Chemical shifts are approximate and can vary with the solvent. [5] Interpretation:

The 18C NMR spectrum displays four signals, confirming the presence of four chemically non-
equivalent carbon atoms.

e The signal at approximately 62.5 ppm is attributed to the carbon directly bonded to the
hydroxyl group, which is the most deshielded carbon due to the electronegativity of oxygen.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b096056?utm_src=pdf-body-img
https://www.chemicalbook.com/SpectrumEN_13325-10-5_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The peak around 42.0 ppm corresponds to the carbon attached to the amino group.

e The remaining two signals in the upfield region, at approximately 32.5 and 28.0 ppm, are
assigned to the two central methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Objective: To obtain an IR spectrum of 4-amino-1-butanol.
Materials:

e 4-Amino-1-butanol sample

o Salt plates (e.g., NaCl or KBr) or an ATR accessory
Instrumentation:

o Fourier Transform Infrared (FTIR) Spectrometer

Procedure (Neat Liquid/Thin Film):

Place a drop of the liquid 4-amino-1-butanol sample onto a salt plate.

Place a second salt plate on top to create a thin film.

Place the salt plates in the spectrometer's sample holder.

Acquire the IR spectrum.

Procedure (ATR):

e Place a drop of the sample directly onto the ATR crystal.

e Acquire the IR spectrum.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR Data and Interpretation

Table 3: Key IR Absorption Bands for 4-Amino-1-butanol

Wavenumber (cm~?) Intensity Assignment
3400-3200 (broad) Strong O-H and N-H stretching
2940-2850 Strong C-H stretching (aliphatic)
~1600 Medium N-H bending (scissoring)
~1465 Medium C-H bending (scissoring)

C-O stretching (primar
~1060 Strong a(p Y
alcohol)

~800 Medium N-H wagging

Note: Exact peak positions and shapes can be influenced by hydrogen bonding. [4][6]
Interpretation:

The IR spectrum of 4-amino-1-butanol clearly indicates the presence of both hydroxyl and
amino functional groups.

e Avery broad and strong absorption in the 3400-3200 cm~! region is characteristic of the
overlapping O-H and N-H stretching vibrations, broadened due to extensive hydrogen
bonding.

e The strong absorptions in the 2940-2850 cm~1 range are typical for C-H stretching in the
methylene groups.

e The N-H bending vibration appears around 1600 cm~1,

o A strong band at approximately 1060 cm~1 is indicative of the C-O stretching of a primary
alcohol.

e The N-H wagging band can be observed around 800 cm™1.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol: Mass Spectrometry

Objective: To obtain an electron ionization (EI) mass spectrum of 4-amino-1-butanol.
Instrumentation:

e Mass Spectrometer with an electron ionization source (e.g., GC-MS).

Procedure:

¢ Introduce a small amount of the sample into the ion source (often via a gas chromatograph
for volatile liquids).

e The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

e The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data and Interpretation

Molecular Weight: 89.14 g/mol [4] Table 4: Key Fragments in the Mass Spectrum of 4-Amino-1-

butanol
m/z Relative Intensity Possible Fragment
89 Low M]*
71 Moderate [M - H20]*
56 Moderate [M - H20 - CHs]*
30 High (Base Peak) [CH2=NH2]*

Note: Fragmentation patterns can vary depending on the instrument and conditions. [7]
Interpretation:
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The mass spectrum of 4-amino-1-butanol shows a molecular ion peak ([M]*) at m/z 89,
confirming the molecular weight. The most prominent feature is the base peak at m/z 30.

e [M]* at m/z 89: The molecular ion, though it may be of low intensity, confirms the molecular
formula.

e [M-H20]* at m/z 71: Loss of a water molecule from the molecular ion is a common
fragmentation for alcohols.

e Base Peak at m/z 30: The most abundant fragment is [CH2=NHz]*, formed by alpha-
cleavage adjacent to the nitrogen atom. This is a very characteristic fragmentation for
primary amines.

Spectroscopic Analysis Workflow

Structural Elucidation

G-Amino—l—butanol IR Spectroscopy

NMR Spectroscopy
(*H and 13C)

Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Elucidation of 4-Amino-1-butanol.

Conclusion

The combined application of *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry
provides a self-validating system for the structural confirmation of 4-amino-1-butanol. Each
technique offers complementary information: NMR details the carbon-hydrogen framework, IR
identifies the key functional groups (-OH and -NHz), and MS confirms the molecular weight and
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characteristic fragmentation patterns. This comprehensive spectroscopic dataset serves as a
reliable reference for the identification and quality control of 4-amino-1-butanol in research and
development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b096056?utm_src=pdf-body
https://www.benchchem.com/product/b096056?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/4-Amino-1-butanol
https://www.scbt.com/p/4-z-amino-1-butanol-17996-13-3
https://www.sigmaaldrich.com/SG/en/product/aldrich/95887
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13325105&Mask=80
https://www.chemicalbook.com/SpectrumEN_13325-10-5_13CNMR.htm
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://docbrown.info/page06/spectra/butan-1-ol-ir.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C13325105&Mask=200
https://www.benchchem.com/product/b096056#spectroscopic-data-for-4-z-amino-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b096056#spectroscopic-data-for-4-z-amino-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b096056#spectroscopic-data-for-4-z-amino-1-butanol-nmr-ir-ms
https://www.benchchem.com/product/b096056#spectroscopic-data-for-4-z-amino-1-butanol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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